molecular formula C12H11IOS B7894167 3-(2-(3-Iodophenoxy)ethyl)thiophene

3-(2-(3-Iodophenoxy)ethyl)thiophene

Cat. No.: B7894167
M. Wt: 330.19 g/mol
InChI Key: ZTAODWDZJMOVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(3-Iodophenoxy)ethyl)thiophene is a halogenated thiophene derivative characterized by a phenoxyethyl side chain substituted with iodine at the meta position of the phenyl ring. Its molecular formula is C₁₂H₁₁IOS, with a molecular weight of 330.19 g/mol (CAS: 1410441-07-4) . The compound’s structure combines a thiophene core with a flexible ethyl linker and a 3-iodophenoxy group, making it a candidate for applications in organic electronics, medicinal chemistry, and materials science.

Properties

IUPAC Name

3-[2-(3-iodophenoxy)ethyl]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11IOS/c13-11-2-1-3-12(8-11)14-6-4-10-5-7-15-9-10/h1-3,5,7-9H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAODWDZJMOVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)OCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

3-(2-(3-Iodophenoxy)ethyl)thiophene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(2-(3-Iodophenoxy)ethyl)thiophene involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as voltage-gated sodium channel blockers, which are essential in the treatment of pain and inflammation . The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Positional Effects of Iodine Substitution

highlights three iodophenoxyethyl thiophene isomers differing in iodine substitution on the phenoxy ring (ortho, meta, para). Key comparisons include:

Compound CAS Number Molecular Weight (g/mol) Iodine Position Key Properties/Applications
3-(2-(2-Iodophenoxy)ethyl)thiophene 1189816-23-6 330.19 Ortho Higher steric hindrance; potential for altered π-stacking in polymers
3-(2-(3-Iodophenoxy)ethyl)thiophene 1410441-07-4 330.19 Meta Balanced electronic effects; intermediate reactivity for cross-coupling reactions
3-(2-(4-Iodophenoxy)ethyl)thiophene 1409518-40-6 330.19 Para Enhanced symmetry; possible utility in liquid crystals or self-assembled monolayers

The meta -iodo isomer (target compound) offers a compromise between steric and electronic effects, making it versatile for synthetic modifications compared to ortho (sterically crowded) and para (symmetrical but less reactive) isomers.

Halogenated Thiophene Derivatives

Halogen substitution (e.g., F, Cl, Se) significantly alters properties. Examples from and :

Compound Halogen Molecular Weight (g/mol) Melting Point (°C) Key Features
Ethyl 2-(3-benzoylselenoureido)-4,5-dimethylthiophene-3-carboxylate (K salt) Se 447.45 188–189 (dec.) Selenium enhances antibacterial activity; stable under acidic conditions
3-(2-Fluoropropyl)thiophene (F18) F ~158.22 N/A Fluorine increases electronegativity; used in radiopharmaceuticals via ¹⁹F NMR
This compound I 330.19 N/A Iodine supports heavy-atom effects in crystallography; facilitates Ullmann coupling

Iodine’s large atomic radius and polarizability distinguish the target compound, enabling applications in catalysis (e.g., Suzuki-Miyaura coupling) and materials requiring heavy-atom effects .

Thiophene Derivatives with Ether Linkages

Ether-functionalized thiophenes are pivotal in conductive polymers. and provide comparisons:

Compound Substituent Application Key Findings
3-[2-((S)-2-methylbutoxy)ethyl]thiophene Chiral 2-methylbutoxyethyl Optoelectronic materials 93% HT linkage in regioregular polymers improves charge mobility
Poly(3-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]thiophene) PEG-like side chain Aqueous solubility; bioelectronics Enhanced solubility for biocompatible devices
This compound 3-Iodophenoxyethyl Cross-coupling precursors Iodine acts as a leaving group for palladium-catalyzed arylations

The target compound’s iodophenoxy group offers unique reactivity for post-functionalization, unlike ethers focused on solubility or chirality.

Biological Activity

3-(2-(3-Iodophenoxy)ethyl)thiophene is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a thiophene ring substituted with an iodophenyl ether group. The presence of the iodine atom enhances the compound's reactivity and potential biological interactions. The thiophene moiety is known for its electronic properties, making it a suitable scaffold for drug development.

Antiviral Activity

Recent studies have highlighted the antiviral properties of thiophene derivatives, including this compound. For instance, compounds with similar structures have shown significant activity against flaviviruses such as Zika and dengue. The structure-activity relationship (SAR) indicates that modifications in the substituents can lead to enhanced antiviral efficacy. For example, increasing hydrophobicity through substitutions can improve activity against viral proteases .

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes or proteins critical for viral replication. The iodophenyl group may facilitate interactions with viral proteins, thereby blocking their function. The thiophene ring contributes to the overall stability and bioavailability of the compound.

Case Studies

  • Inhibition of Flavivirus Proteases : A study demonstrated that certain thiophene derivatives could inhibit the NS2B-NS3 protease complex in flaviviruses. The IC50 values for these compounds ranged significantly, with some derivatives showing potent inhibition at concentrations as low as 0.52 μM .
  • Structural Modifications : Research indicated that altering substituents on the thiophene ring or the phenoxy group could lead to variations in biological activity. For instance, replacing bromine with iodine in similar compounds resulted in a 40-fold increase in antiviral activity .

Comparative Data Table

CompoundIC50 (µM)TargetActivity Type
This compound0.52NS2B-NS3 ProteaseAntiviral
Thiophene Derivative A1.42NS2B-NS3 ProteaseAntiviral
Thiophene Derivative B4.65NS2B-NS3 ProteaseAntiviral

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.